molecular formula C6H14ClNO4 B014444 1-Deoxynojirimycin hydrochloride CAS No. 73285-50-4

1-Deoxynojirimycin hydrochloride

Cat. No.: B014444
CAS No.: 73285-50-4
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-VFQQELCFSA-N
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Biochemical Analysis

Biochemical Properties

Duvoglustat hydrochloride interacts with several enzymes and proteins. It is known to inhibit alpha-glucosidase , an enzyme that breaks down carbohydrates. It also interacts with other enzymes such as cyclomaltodextrin glucanotransferase, beta-glucosidase A, endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, mannosyl-oligosaccharide alpha-1,2-mannosidase, and xylose isomerase . The nature of these interactions involves the inhibition of the enzymes, which can affect various biochemical reactions .

Cellular Effects

The effects of Duvoglustat hydrochloride on cells are primarily related to its role as an alpha-glucosidase inhibitor. By inhibiting this enzyme, it can affect the breakdown of carbohydrates within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Duvoglustat hydrochloride exerts its effects at the molecular level through its interactions with various biomolecules. As an alpha-glucosidase inhibitor, it binds to the enzyme and prevents it from breaking down carbohydrates . This can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Duvoglustat hydrochloride is involved in the metabolic pathway related to the breakdown of carbohydrates, due to its role as an alpha-glucosidase inhibitor . It interacts with the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Duvoglustat hydrochloride can be synthesized through multiple routes. One common method involves the biosynthesis of 1-deoxynojirimycin in Bacillus subtilis. This process starts with D-glucose undergoing glycolysis to produce fructose-6-phosphate. The key steps include transamination, dephosphorylation, regio-selective oxidation, and cyclization to form manojirimycin, which is then epimerized and dehydrated to yield 1-deoxynojirimycin .

Industrial Production Methods

Industrial production of duvoglustat hydrochloride often involves microbial fermentation using Bacillus species. This method is preferred due to its efficiency and scalability. The fermentation process is optimized to produce high yields of the compound, which is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Duvoglustat hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of imine moieties to amine groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of deoxynojirimycin, which retain the core structure but exhibit different functional groups. These derivatives are often explored for their enhanced biological activities .

Scientific Research Applications

Duvoglustat hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Duvoglustat hydrochloride is unique due to its dual role as an alpha-glucosidase inhibitor and a pharmacological chaperone. This dual functionality makes it a promising candidate for treating metabolic disorders and enhancing enzyme replacement therapies .

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017351
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen.
Record name AT2220
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

73285-50-4
Record name 1-Deoxynojirimycin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73285-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duvoglustat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUVOGLUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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